5-(Cyclopentyloxy)pyrimidin-2-amine
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Overview
Description
5-(Cyclopentyloxy)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopentyloxy)pyrimidin-2-amine typically involves the reaction of cyclopentanol with 2-chloropyrimidine in the presence of a base, such as potassium carbonate, to form the cyclopentyloxy derivative. This intermediate is then reacted with ammonia or an amine to introduce the amino group at the 2-position of the pyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclopentyloxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-(Cyclopentyloxy)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-(Cyclopentyloxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, which plays a crucial role in centriole duplication and maintaining genome integrity. By inhibiting PLK4, the compound can disrupt cell division and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
2-Aminopyrimidine: A basic pyrimidine derivative with similar structural features but lacking the cyclopentyloxy group.
5-Methylpyrimidin-2-amine: Another pyrimidine derivative with a methyl group at the 5-position instead of the cyclopentyloxy group.
Uniqueness: 5-(Cyclopentyloxy)pyrimidin-2-amine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially increasing its efficacy as a drug candidate .
Properties
CAS No. |
1192813-83-4 |
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Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-cyclopentyloxypyrimidin-2-amine |
InChI |
InChI=1S/C9H13N3O/c10-9-11-5-8(6-12-9)13-7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) |
InChI Key |
XGAKNUPZXKPFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CN=C(N=C2)N |
Origin of Product |
United States |
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